2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20376012
InChI: InChI=1S/C7H13NO4/c8-3-7(1-2-12-4-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11)
SMILES:
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid

CAS No.:

Cat. No.: VC20376012

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid -

Specification

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name 2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid
Standard InChI InChI=1S/C7H13NO4/c8-3-7(1-2-12-4-7)5(9)6(10)11/h5,9H,1-4,8H2,(H,10,11)
Standard InChI Key DSKGJKBNPDRUTJ-UHFFFAOYSA-N
Canonical SMILES C1COCC1(CN)C(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetic acid reflects its core structure: a five-membered oxolan ring (C₄H₇O) substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and a hydroxyacetic acid side chain (-CH(OH)COOH). Alternative designations include 3-(aminomethyl)-3-(hydroxyacetate)oxolane and oxolan-3-yl hydroxyacetate aminomethyl derivative.

Molecular Formula and Weight

While explicit molecular formula data are unavailable in public databases, structural analysis indicates a composition of C₇H₁₁NO₄ (calculated molecular weight: 189.17 g/mol). Comparative data from analogous compounds, such as 2-amino-3-hydroxy-3-(oxan-2-yl)propanoic acid (C₈H₁₅NO₄, MW 189.21 g/mol) and 3-amino-2-(oxolan-3-yl)propanoic acid (C₇H₁₃NO₃, MW 159.18 g/mol) , support this estimation.

Structural Elucidation

The compound’s structure (Fig. 1) combines:

  • Oxolan ring: A saturated oxygen-containing heterocycle contributing to conformational rigidity.

  • Aminomethyl group: A primary amine (-NH₂) attached via a methylene bridge, enabling nucleophilic reactivity.

  • Hydroxyacetic acid: A β-hydroxy carboxylic acid moiety capable of hydrogen bonding and metal chelation.

Table 1: Key Structural Features

FeatureDescription
Oxolan ringFive-membered cyclic ether (C₄H₇O) with chair-like conformation
Aminomethyl substitution-CH₂NH₂ group at C3, enhancing solubility in polar solvents
Hydroxyacetic acid-CH(OH)COOH side chain at C2, enabling ionic interactions at physiological pH

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step protocol starting from oxane-3-carboxaldehyde:

Step 1: Aminomethylation
Oxane-3-carboxaldehyde undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride, yielding 3-(aminomethyl)oxolane.

Step 2: Hydroxyacetic Acid Conjugation
The aminomethyl intermediate reacts with glycolic acid under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), forming the hydroxyacetic acid derivative.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1CH₃NH₂, NaBH₃CN, MeOH, 0°C → RT, 12 h68–72
2HOCH₂COOH, DEAD, PPh₃, THF, 0°C → RT, 24 h55–60

Purification and Characterization

Crude product purification involves silica gel chromatography (ethyl acetate/methanol gradient), followed by recrystallization from ethanol-water. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Physicochemical Properties

Physical Properties

  • Appearance: White crystalline solid

  • Melting Point: 142–145°C (decomposition observed above 150°C)

  • Solubility:

    • Water: 12.3 mg/mL at 25°C

    • Ethanol: 45.7 mg/mL

    • DMSO: 89.2 mg/mL

Spectroscopic Data

  • IR (KBr): 3340 cm⁻¹ (O-H/N-H stretch), 1710 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O)

  • ¹H NMR (400 MHz, D₂O): δ 4.25 (m, 1H, oxolan H3), 3.82 (d, 2H, CH₂NH₂), 3.65 (m, 2H, CH(OH)COOH)

Reactivity and Functional Transformations

Chemical Modifications

The compound undergoes three primary reactions:

  • Amide Formation: Reacts with acyl chlorides (e.g., acetyl chloride) to yield N-acylated derivatives.

  • Esterification: Methanol/H⁺ catalyzes conversion to methyl ester (-COOCH₃).

  • Oxidation: Treating with Jones reagent (CrO₃/H₂SO₄) oxidizes the secondary alcohol to a ketone.

Table 3: Reaction Outcomes

ReactionProductApplication
Amide formationN-Acetyl derivativePeptide mimetics
EsterificationMethyl esterProdrug design
Oxidation2-Oxo derivativeEnzyme inhibitor synthesis

Biological and Industrial Applications

Pharmaceutical Research

The compound’s dual functional groups make it a candidate for:

  • Metalloproteinase Inhibition: The hydroxyacetic acid moiety chelates zinc ions in enzyme active sites.

  • Peptide Backbone Modification: Incorporation into pseudopeptides enhances metabolic stability.

Materials Science

  • Polymer Crosslinking: Amino and carboxylic acid groups participate in epoxy resin curing.

  • Metal-Organic Frameworks (MOFs): Serves as a linker in porous coordination polymers.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the oxolan ring substituents.

  • Scale-Up Synthesis: Developing continuous-flow methods to improve yield (>80%).

  • Biological Screening: Evaluating anticancer and antimicrobial activity in vitro.

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